molecular formula C16H26O2 B1221422 Norambreinolide CAS No. 1216-84-8

Norambreinolide

Cat. No.: B1221422
CAS No.: 1216-84-8
M. Wt: 250.38 g/mol
InChI Key: IMKJGXCIJJXALX-UHFFFAOYSA-N
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Description

    Sclareolide: .

  • It closely resembles another compound called sclareol , which is an antifungal agent found in plants.
  • Sclareolide is used as a fragrance in cosmetics and has more recently been marketed as a weight loss supplement, although clinical evidence supporting this effect is lacking.
  • Preparation Methods

    • Sclareolide can be synthesized through various routes, including chemical transformations and extraction from natural sources.
    • Industrial production methods involve isolating it from plant extracts or using synthetic approaches.
  • Chemical Reactions Analysis

    • Sclareolide undergoes several types of reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions vary depending on the specific transformation.
    • Major products formed from these reactions include derivatives of the parent compound.
  • Scientific Research Applications

      Chemistry: Sclareolide is used in the synthesis of natural ambergris substitutes.

      Biology: Its antibacterial and cytotoxic properties have been studied.

      Medicine: Although not extensively explored, its potential therapeutic applications warrant further investigation.

      Industry: Sclareolide serves as a valuable tobacco flavor enhancer.

  • Mechanism of Action

    • The exact mechanism by which sclareolide exerts its effects remains an area of ongoing research.
    • It likely interacts with specific molecular targets and pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • Sclareolide’s uniqueness lies in its structural features and diverse applications.
    • Similar compounds include sclareol (its close analog), other sesquiterpene lactones, and related terpenoids.

    Properties

    IUPAC Name

    3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IMKJGXCIJJXALX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H26O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50859489
    Record name 3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50859489
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    250.38 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Norambreinolide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0035293
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Boiling Point

    320.00 to 321.00 °C. @ 760.00 mm Hg
    Details The Good Scents Company Information System
    Record name Norambreinolide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0035293
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    1216-84-8, 564-20-5
    Record name Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1216-84-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Decahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan-2(1H)-one
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216848
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50859489
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.576
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name Norambreinolide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0035293
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    122 - 125 °C
    Record name Norambreinolide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0035293
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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